2-Allyloxy-4-chlorobenzaldehyde
Description
2-Allyloxy-4-chlorobenzaldehyde (CAS: N/A; molecular formula: C₁₀H₉ClO₂; molecular weight: 196.63 g/mol) is a substituted benzaldehyde derivative featuring an allyloxy group at the 2-position and a chlorine atom at the 4-position of the aromatic ring. It is synthesized via a one-pot reaction involving 4-chloro-2-hydroxybenzaldehyde and allyl bromide under basic conditions, yielding a white solid with a melting point of 48–49 °C . Key spectroscopic data include:
- IR: Strong absorption at 1685 cm⁻¹ (C=O stretch) and 1240–1222 cm⁻¹ (C-O-C stretching of the allyloxy group).
- ¹H NMR: Distinct signals for the allyloxy protons (δ 4.67–6.08 ppm) and the aldehyde proton (δ 10.46 ppm).
- MS: Base peak at m/z 155 (corresponding to the loss of CH₂=CHCH₂O from the parent ion) .
This compound serves as a precursor in organic synthesis, particularly in the preparation of α,β-unsaturated esters via condensation reactions .
Properties
Molecular Formula |
C10H9ClO2 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
4-chloro-2-prop-2-enoxybenzaldehyde |
InChI |
InChI=1S/C10H9ClO2/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h2-4,6-7H,1,5H2 |
InChI Key |
GNIJDZOWCPYOHC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=CC(=C1)Cl)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The allyloxy group in this compound introduces steric bulk and enhances reactivity in electrophilic substitution compared to unsubstituted chlorobenzaldehydes .
- Positional isomerism (e.g., 4-Cl vs. 5-Cl) significantly impacts melting points and solubility. For example, 2-Allyloxy-5-chlorobenzaldehyde exists as an oil, whereas the 4-chloro analog is a solid due to better molecular symmetry .
- Halogen substitution : Bromine in 2-Allyloxy-5-bromobenzaldehyde increases molecular weight by ~44 g/mol compared to its chloro analog, affecting crystallinity and boiling points .
Q & A
Q. What are the common synthetic routes for preparing 2-Allyloxy-4-chlorobenzaldehyde, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : A typical synthesis involves the allylation of 4-chlorobenzaldehyde using allyl bromide or allyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like DMF or acetone. Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) may enhance reactivity . Reaction temperature (80–100°C) and stoichiometric control of the allylating agent are critical to minimize side reactions (e.g., over-allylation). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR to confirm allyloxy group integration (δ ~4.5–5.5 ppm for allylic protons) and aldehyde proton (δ ~9.8–10.2 ppm).
- FT-IR for carbonyl stretch (~1680–1700 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹).
- GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity and detect trace impurities .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodological Answer : Store under inert gas (N₂ or Ar) in amber glassware at 2–8°C to mitigate air/light sensitivity. Avoid contact with strong oxidizers (e.g., peroxides) or reducing agents, which may trigger decomposition to chlorinated byproducts (e.g., HCl gas) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when varying allylation conditions (e.g., solvent polarity, catalyst loading)?
- Methodological Answer : Systematically vary parameters using a Design of Experiments (DoE) approach. For example:
- Screen solvents (DMF vs. acetone) to assess polarity effects on nucleophilic substitution kinetics.
- Optimize catalyst loading (0.1–5 mol%) to balance cost and efficiency.
- Use kinetic studies (e.g., in situ IR) to monitor intermediate formation. Cross-validate results with independent replicates and statistical analysis (e.g., ANOVA) .
Q. What strategies mitigate the formation of byproducts (e.g., dimerization or oxidation) during the synthesis of this compound?
- Methodological Answer :
Q. How does the allyloxy substituent influence the electronic properties of 4-chlorobenzaldehyde in downstream reactions (e.g., Schiff base formation)?
- Methodological Answer : The allyloxy group acts as an electron-donating substituent via resonance, altering the aldehyde's electrophilicity. Compare reaction rates with unsubstituted 4-chlorobenzaldehyde in model reactions (e.g., condensation with aniline). Use Hammett plots (σ⁺ values) or computational modeling (DFT) to quantify electronic effects .
Q. What analytical methods are suitable for detecting trace degradation products in aged samples of this compound?
- Methodological Answer :
- LC-MS/MS with MRM (multiple reaction monitoring) for targeted identification of chlorinated degradation products.
- Headspace GC-MS to detect volatile byproducts (e.g., HCl, allyl alcohols).
- XRD or DSC to assess crystallinity changes indicative of stability issues .
Safety and Regulatory Considerations
Q. What personal protective equipment (PPE) and engineering controls are essential when handling this compound?
- Methodological Answer :
Q. How should researchers dispose of waste containing this compound to comply with environmental regulations?
- Methodological Answer : Neutralize aldehyde groups with excess sodium bisulfite before incineration at licensed facilities. Document waste streams per REACH and local hazardous waste guidelines. Consult institutional EHS departments for disposal protocols .
Contradiction Analysis and Troubleshooting
Q. Why might reported melting points for this compound vary across studies, and how can this be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
